(S)-6-Bromo-8-methoxychroman-4-amine
Description
(S)-6-Bromo-8-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(4S)-6-bromo-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
InChI Key |
GZHFFPDJAULALC-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCC[C@@H]2N)Br |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 8-methoxychroman followed by amination at the 4-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-8-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
(S)-6-Bromo-8-methoxychroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-8-methoxychroman-4-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methoxychroman-4-amine: Lacks the stereochemistry at the 4-position.
8-Methoxychroman-4-amine: Lacks the bromine atom at the 6-position.
6-Bromo-4-aminocoumarin: Contains a coumarin core instead of a chroman core.
Uniqueness
(S)-6-Bromo-8-methoxychroman-4-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(S)-6-Bromo-8-methoxychroman-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Bromination : The starting material, 8-methoxychroman, undergoes bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS).
- Amination : The brominated product is then subjected to amination at the 4-position using ammonia or primary amines under controlled conditions.
The overall reaction can be summarized as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or bind to receptors, leading to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression.
- Receptor Modulation : It may interact with specific receptors that play a role in cellular signaling pathways related to cancer and inflammation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.3 |
| A549 (Lung Cancer) | 10.1 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Anticancer Efficacy
In a study published by , the compound was tested against multiple cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The study highlighted that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. Results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
5. Conclusion
This compound presents a promising avenue for research due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. Ongoing studies are necessary to further elucidate its mechanisms of action and optimize its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
